molecular formula C10H9N3O B13006798 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13006798
M. Wt: 187.20 g/mol
InChI Key: MIFZXTZWACWFBX-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of 3-acetylpyridine with hydrazine hydrate, followed by cyclization and subsequent formylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to reflux temperatures to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. This often involves optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
  • 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
  • 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Uniqueness

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring and the aldehyde group can significantly affect the compound’s interaction with biological targets and its overall chemical behavior .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-methyl-1-pyridin-2-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H9N3O/c1-8-9(7-14)6-13(12-8)10-4-2-3-5-11-10/h2-7H,1H3

InChI Key

MIFZXTZWACWFBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC=CC=N2

Origin of Product

United States

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